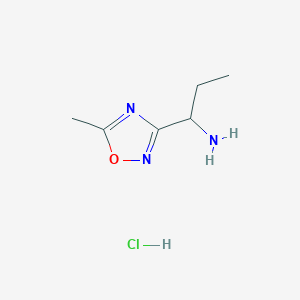![molecular formula C21H23N5O4 B2772666 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-28-2](/img/structure/B2772666.png)
ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is an intricate organic compound with a unique structure comprising an imidazo[2,1-f]purin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate generally involves a multi-step process:
Formation of the imidazo[2,1-f]purin core: : This step often begins with a purine derivative, which undergoes a series of reactions, including alkylation, acylation, and cyclization, to form the imidazo[2,1-f]purin scaffold.
Substitution reactions: : The core structure is then modified through substitution reactions to introduce the phenethyl and dimethyl groups.
Esterification: : The final step involves the esterification of the intermediate with ethyl acetate to yield the target compound.
Industrial Production Methods: For industrial production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to achieve high yield and purity. Large-scale synthesis might employ continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce hydroxyl groups or form ketones, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be employed to hydrogenate double bonds or reduce ketone groups to alcohols, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be performed to replace specific groups with nucleophiles, using reagents such as sodium hydride (NaH) or Grignard reagents (RMgX).
Oxidation: : KMnO₄, CrO₃, H₂O₂
Reduction: : NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: : NaH, RMgX, alkyl halides
Major Products Formed: Depending on the reaction type and conditions, the major products can vary, including alcohols, ketones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Biology: This compound's structural features make it a subject of interest in the study of biochemical pathways and enzyme interactions. Researchers utilize it to investigate the role of modified purines in biological systems.
Medicine: this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Enzyme inhibition: : It can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
Receptor interaction: : It may bind to cellular receptors, modulating signal transduction pathways.
DNA interaction: : The compound can intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Ethyl 2-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate: : Lacks the phenethyl group, altering its chemical behavior and biological activity.
Ethyl 2-(1,7-dimethyl-2,4-dioxo-6-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate: : Substitutes a different aromatic group, leading to variations in its reactivity and applications.
Uniqueness: The presence of both phenethyl and dimethyl groups in ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate imparts unique properties, including enhanced binding affinity to certain biological targets and distinct reactivity patterns, setting it apart from its analogs.
Hope this helps!
Propriétés
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(14(2)12-25(17)20)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEBRCYQACLLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2772586.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2772592.png)

![2-CHLORO-6-FLUORO-N-{[5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE](/img/structure/B2772595.png)

![N-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772597.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2772599.png)




